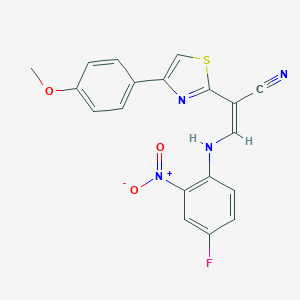
(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13FN4O3S and its molecular weight is 396.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a nitrile group, and a nitrophenyl moiety, which are known to influence its biological properties. The presence of the 4-fluoro-2-nitrophenyl and 4-methoxyphenyl groups may enhance its interaction with biological targets, potentially leading to various therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:
- In vitro Studies : Compounds within this structural class have shown selective cytotoxicity against various cancer cell lines. For instance, acrylonitriles with similar substituents demonstrated GI50 values ranging from 0.16 to 6.0 µM against breast cancer cell lines, indicating promising anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation pathways, potentially through interactions with the AhR pathway .
Antimycobacterial Activity
Compounds derived from similar frameworks have been evaluated for their antimycobacterial properties. For example, a series of derivatives exhibited moderate to potent activity against M. tuberculosis, with MIC values as low as 4 µg/mL . This suggests that modifications on the thiazole and phenyl rings can lead to enhanced antimycobacterial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Fluoro Group | Enhances lipophilicity and possibly bioavailability |
| Nitrile Group | May contribute to the electrophilic nature, aiding in target interaction |
| Thiazole Ring | Essential for cytotoxic activity; modifications can enhance potency |
| Methoxy Substituent | Can improve solubility and modulate receptor interactions |
Case Studies
- Antitumor Activity in Breast Cancer : A study reported that compounds with similar thiazole structures showed significant selectivity for breast cancer cells over normal cells, suggesting potential for targeted therapy .
- Antimycobacterial Evaluation : A derivative with structural similarities demonstrated effective inhibition of M. tuberculosis, highlighting the potential for developing new antitubercular agents based on this scaffold .
- Thiazole Derivatives in Clinical Trials : Thiazole-containing compounds have entered clinical trials due to their promising profiles as antitumor agents. The SAR studies indicated that specific substitutions significantly affected their efficacy .
Eigenschaften
IUPAC Name |
(Z)-3-(4-fluoro-2-nitroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3S/c1-27-15-5-2-12(3-6-15)17-11-28-19(23-17)13(9-21)10-22-16-7-4-14(20)8-18(16)24(25)26/h2-8,10-11,22H,1H3/b13-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIKJILJERHAJA-RAXLEYEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














